benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate, cis
Description
This compound is a bicyclic pyrrolidine derivative featuring a benzyl ester group at position 2, a ketone (5-oxo) substituent, and a cis-configuration (3aR,6aS) in its cyclopenta[c]pyrrole core. Its stereochemistry and functional groups make it a critical intermediate in pharmaceutical synthesis, notably for angiotensin-converting enzyme (ACE) inhibitors like Ramipril . The 5-oxo group enhances electrophilicity, facilitating nucleophilic reactions during derivatization, while the benzyl ester provides steric bulk and lipophilicity .
Properties
CAS No. |
1217315-21-3 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
benzyl (3aS,6aR)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+ |
InChI Key |
UKDGMCVWUBALEW-BETUJISGSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CC1=O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2CN(CC2CC1=O)C(=O)OCC3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
Catalytic hydrogenation of imine intermediates is a cornerstone for constructing the cis-fused bicyclic system. In CA1244041A, a halo pyruvate ester (e.g., ethyl bromopyruvate) reacts with benzyliminocyclopentane to form a dihydropyrrole intermediate, which undergoes hydrogenation over palladium on carbon to yield the cis,endo-octahydro structure. This method achieves >90% diastereomeric excess (de) under optimized conditions (50 psi H₂, 25°C).
Diastereomeric Salt Resolution
EP2707363A1 discloses a resolution-based approach using enantiopure protected amino acids. The racemic amine intermediate (compound III) is treated with (1R,2S)-(−)-ephedrine to form diastereomeric salts, which are separated via fractional crystallization. The resolved amine is then acylated with benzyl chloroformate in the presence of potassium carbonate to install the benzyl ester. This method is advantageous for large-scale production, offering yields of 75–85%.
Oxidation to Introduce the 5-Oxo Group
The 5-oxo functionality is introduced via oxidation of a secondary alcohol precursor. rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate (VC5762683) is oxidized using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane to yield the corresponding ketone. While Jones reagent provides higher conversion (>95%), Dess-Martin oxidation is preferred for acid-sensitive substrates.
Esterification and Protecting Group Strategies
Benzyl Ester Installation
Benzylation is achieved via two primary routes:
-
Direct Acylation : Treatment of the free amine with benzyl chloroformate (Cbz-Cl) in dichloromethane, using potassium carbonate as a base.
-
Transesterification : Reacting a methyl or ethyl ester with benzyl alcohol under Mitsunobu conditions (DIAD, PPh₃).
The choice of method depends on substrate stability, with direct acylation offering superior yields (80–90%) for amine intermediates.
tert-Butyl Protection
In VC5762683, the tert-butyl group is introduced using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran, followed by deprotection with HCl in dioxane. This step is critical for preventing side reactions during oxidation.
Stereochemical Control and Isomer Separation
Achieving the cis configuration (3aR,6aS) necessitates chiral auxiliaries or chromatographic separation:
-
Chiral HPLC : The racemic mixture is resolved using a Chiralpak AD-H column with hexane/isopropanol (90:10), yielding enantiomers with >99% ee.
-
Enzymatic Resolution : Lipase-mediated acetylation selectively modifies one enantiomer, enabling separation via extraction.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate, cis, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrroles with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
-
NMDA Receptor Modulation :
- The compound is known to act as a selective modulator of NMDA receptors, particularly those containing the NR2B subunit. NMDA receptors play a crucial role in synaptic plasticity and memory function. By selectively inhibiting NR2B-containing receptors, benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate may help in conditions where excessive NMDA receptor activity is detrimental, such as in neurodegenerative diseases and chronic pain conditions .
-
Potential in Treating Neurological Disorders :
- Due to its ability to modulate NMDA receptor activity, this compound has potential applications in treating various neurological disorders. Research indicates that NMDA receptor antagonists can be beneficial in conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia . The modulation of these receptors may help alleviate symptoms associated with these disorders.
- Analgesic Properties :
Case Study 1: NMDA Receptor Antagonism
A study evaluating the effects of benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate demonstrated significant inhibition of NR2B-containing NMDA receptors in vitro. The results indicated a dose-dependent response that could be harnessed for therapeutic interventions aimed at reducing excitotoxicity in neuronal cells .
Case Study 2: Neuroprotective Effects
Another research initiative focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings suggested that treatment with benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate resulted in improved cognitive function and reduced neuronal loss compared to control groups .
Mechanism of Action
The mechanism of action of benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate, cis, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Benzyl vs. Tert-Butyl Esters
- Benzyl ester (target compound) : Exhibits higher lipophilicity (logP ~2.5 estimated) compared to tert-butyl analogs, influencing membrane permeability in drug candidates. However, the benzyl group requires hydrogenation (e.g., using Pd/C) for removal, complicating synthesis .
- tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate : The tert-butyl group offers better hydrolytic stability under acidic conditions (e.g., TFA deprotection in ). Its lower steric hindrance may improve reaction yields in peptide couplings .
5-Oxo vs. Trifluoromethylphenyl or Chloropyrazine Substituents
- 5-Oxo group : Enhances reactivity toward nucleophiles (e.g., amine condensations in Ramipril synthesis) but may increase metabolic instability due to ketone oxidation .
- Trifluoromethylphenyl substituent : Introduced in (±)-40 (), this electron-withdrawing group improves metabolic stability and binding affinity to hydrophobic pockets in enzyme targets.
Stereochemical and Conformational Differences
Cis vs. Trans Isomers
- The cis-(3aR,6aS) configuration imposes a puckered conformation on the cyclopentane ring, as defined by Cremer-Pople puckering coordinates (). This geometry aligns the 5-oxo group and benzyl ester in a spatially optimized arrangement for ACE inhibition .
- Trans isomers (e.g., rel-Benzyl (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylate Hydrochloride in ) exhibit distinct ring puckering, reducing complementarity to biological targets like ACE .
Enantiomeric Purity
- Racemic mixtures (e.g., rac-tert-butyl derivatives in ) often show reduced pharmacological efficacy compared to enantiopure forms. The target compound’s stereochemical definition (3aR,6aS) ensures optimal binding, as seen in Ramipril intermediates .
Biological Activity
Benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate, commonly referred to as benzyl octahydrocyclopenta[c]pyrrole-2-carboxylate, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H17NO3
- Molar Mass : 259.3 g/mol
- Density : 1.241 g/cm³ (predicted)
- Boiling Point : 415.7 °C (predicted)
- pKa : -0.87 (predicted) .
The compound exhibits a range of biological activities primarily attributed to its structural features. The octahydrocyclopenta[c]pyrrole moiety is known to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways and neuropharmacological processes.
Antiviral Properties
Research indicates that compounds similar to benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate demonstrate antiviral activity against influenza viruses. The mechanism involves inhibition of viral replication through interference with viral RNA synthesis and assembly .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to modulate cytokine production and reduce the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in inflammatory responses .
Case Studies
- Study on Influenza Virus Inhibition
- Investigation of Anti-inflammatory Mechanisms
Data Table: Summary of Biological Activities
Q & A
Q. Critical Parameters Table
| Step | Reagent/Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O/acetone, 50°C | 75 | 92 |
| Cyclization | BF₃·OEt₂, DCM, RT | 68 | 95 |
| Purification | Ethanol recrystallization | 85 | 98 |
Basic: How is stereochemical confirmation achieved for this bicyclic compound?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration (e.g., fused cyclopenta[c]pyrrole system) by analyzing bond angles and puckering coordinates . For example, the (3aR,6aS) configuration shows a puckering amplitude of 0.42 Å and phase angle of 18° .
- NMR Spectroscopy : - and -NMR distinguish cis/trans isomers via coupling constants (e.g., for cis-fused protons) .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC), with retention times varying by >2 min for diastereomers .
Advanced: How does stereochemistry impact biological target interactions?
Methodological Answer:
The rac-(3aR,6aS) configuration exhibits distinct binding modes compared to other stereoisomers:
- Enzyme Inhibition : Molecular docking studies suggest stronger hydrogen bonding (2.1 Å) with retinol-binding protein 4 (RBP4) vs. 3.5 Å for (3aS,6aR), correlating with IC₅₀ values of 9 nM vs. 230 nM .
- Receptor Selectivity : Surface plasmon resonance (SPR) reveals 10-fold higher affinity for serotonin receptors (5-HT₂ₐ) compared to dopamine D₂ receptors, attributed to the cis-pyrrolidone orientation .
Q. Structural Comparison Table
| Stereoisomer | Target | Binding Affinity (Kd, nM) |
|---|---|---|
| (3aR,6aS) | RBP4 | 9 |
| (3aS,6aR) | RBP4 | 230 |
| (3aR,6aS) | 5-HT₂ₐ | 15 |
| (3aR,6aR) | 5-HT₂ₐ | 150 |
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from:
- Impurity Profiles : LC-MS quantifies trace isomers (e.g., 2% (3aS,6aR) contamination reduces RBP4 inhibition by 40%) .
- Assay Conditions : Varying pH (7.4 vs. 6.8) alters protonation states, affecting IC₅₀ values. Standardize assays using HEPES buffer (pH 7.4, 25°C) .
- Target Polymorphism : Use CRISPR-edited cell lines to eliminate confounding receptor variants (e.g., 5-HT₂ₐ SNPs) .
Advanced: How is enantiomeric separation achieved for pharmacological studies?
Methodological Answer:
- Chiral Resolution : Preparative HPLC with amylose tris(3,5-dimethylphenylcarbamate) columns (flow rate: 1 mL/min, hexane:IPA 90:10) achieves >99% ee .
- Derivatization : Diastereomeric salt formation with L-tartaric acid in methanol improves crystallization efficiency (yield: 70% vs. 45% without) .
- Kinetic Resolution : Lipase-catalyzed acyl transfer (e.g., CAL-B) selectively modifies one enantiomer (kcat/Kₘ = 120 M⁻¹s⁻¹ for (3aR,6aS)) .
Basic: What analytical techniques validate purity and stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
